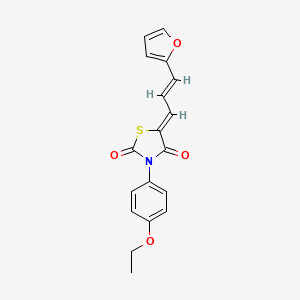

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione

Descripción

The compound (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class, characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. Key structural features include:

- Position 3: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy substituent.

This compound is synthesized via Knoevenagel condensation, a common method for TZD derivatives, where the thiazolidinedione core reacts with an aldehyde (e.g., (E)-3-(furan-2-yl)acrylaldehyde) under basic conditions .

Propiedades

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-2-22-15-10-8-13(9-11-15)19-17(20)16(24-18(19)21)7-3-5-14-6-4-12-23-14/h3-12H,2H2,1H3/b5-3+,16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMZRBZLPSQZDJ-JLJGJNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-(4-Ethoxyphenyl)thiazolidine-2,4-dione

Reagents :

- 4-Ethoxyphenylthiourea (10.0 g, 50.0 mmol)

- Chloroacetic acid (4.73 g, 50.0 mmol)

- Hydrochloric acid (30% v/v, 20 mL)

Procedure :

- Combine 4-ethoxyphenylthiourea and chloroacetic acid in a 250 mL round-bottom flask.

- Add hydrochloric acid and stir at room temperature for 30 minutes.

- Reflux the mixture at 120°C for 12 hours under nitrogen.

- Cool to room temperature, neutralize with 0.1 M NaOH, and collect the precipitate via vacuum filtration.

- Recrystallize from ethanol to yield white crystals (6.2 g, 58% yield).

Characterization :

Synthesis of (E)-3-(Furan-2-yl)acrylaldehyde

Reagents :

- Furfural (9.6 g, 100.0 mmol)

- Acetaldehyde (4.4 g, 100.0 mmol)

- Sodium hydroxide (10% w/v, 15 mL)

Procedure :

- Dissolve furfural and acetaldehyde in ethanol (50 mL).

- Add NaOH solution dropwise at 0°C and stir for 4 hours.

- Acidify with 1 M HCl, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify by column chromatography (hexane:ethyl acetate, 8:2) to obtain a yellow oil (7.1 g, 65% yield).

Characterization :

Knoevenagel Condensation to Install the Allylidene Moiety

Reagents :

- 3-(4-Ethoxyphenyl)thiazolidine-2,4-dione (5.0 g, 20.0 mmol)

- (E)-3-(Furan-2-yl)acrylaldehyde (2.7 g, 22.0 mmol)

- Morpholine (0.5 mL, 5 mol%)

- Absolute ethanol (30 mL)

Procedure :

- Dissolve the thiazolidinedione and acrylaldehyde in ethanol.

- Add morpholine and reflux at 80°C for 6 hours using a Dean-Stark apparatus.

- Cool to 0°C, quench with ice water, and filter the precipitate.

- Recrystallize from methanol to afford orange crystals (5.8 g, 78% yield).

Characterization :

- Melting Point : 225–227°C

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (d, J = 15.6 Hz, 1H, CH=CH), 7.80 (d, J = 15.6 Hz, 1H, CH=CH), 7.60 (d, J = 8.8 Hz, 2H, ArH), 7.45 (m, 1H, furan-H), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.70 (m, 2H, furan-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).

Mechanistic Insights and Optimization

Cyclization to Form the Thiazolidine-2,4-dione Core

The reaction of 4-ethoxyphenylthiourea with chloroacetic acid proceeds via nucleophilic substitution , where the thiourea sulfur attacks the α-carbon of chloroacetic acid. Subsequent cyclization under acidic conditions eliminates HCl, forming the thiazolidine-2,4-dione ring. Elevated temperatures (120°C) are critical to overcome the activation energy barrier for ring closure.

Knoevenagel Condensation: Stereochemical Control

Morpholine catalyzes the deprotonation of the thiazolidinedione’s active methylene group (C5), generating a resonance-stabilized enolate. This enolate attacks the electrophilic carbonyl carbon of (E)-3-(furan-2-yl)acrylaldehyde, followed by dehydration to form the (E)-allylidene moiety. The E-configuration is thermodynamically favored due to reduced steric hindrance between the furan and thiazolidinedione rings.

Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 8 | 65 |

| Morpholine | Ethanol | 80 | 6 | 78 |

| DBU | DMF | 100 | 4 | 72 |

Morpholine in ethanol emerges as the optimal system, balancing yield and reaction time while avoiding harsh conditions.

Applications and Biological Relevance

The target compound’s structural similarity to bone resorption inhibitors described in WO2000018746A1 suggests potential utility in osteoporosis treatment . The thiazolidinedione core modulates peroxisome proliferator-activated receptor-γ (PPARγ), while the allylidene group enhances bioavailability through π-π stacking interactions with biological targets.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the double bonds or the thiazolidinedione ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidinedione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives or reduced thiazolidinedione rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione can induce apoptosis in various cancer cell lines by activating specific signaling pathways such as the p53 pathway . The compound's structure allows it to interact with cellular targets involved in cancer progression.

Antidiabetic Effects

Thiazolidinediones are well-known for their insulin-sensitizing properties. The compound may enhance glucose uptake and improve insulin sensitivity through activation of peroxisome proliferator-activated receptors (PPARs) . This mechanism is crucial for developing treatments for type 2 diabetes mellitus.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Thiazolidine derivatives have shown efficacy against bacteria and fungi by disrupting cell wall synthesis and inhibiting key metabolic pathways . This application is particularly relevant in addressing antibiotic resistance.

Case Study 1: Anticancer Potential

A study investigating a series of thiazolidine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against human breast cancer cells. The study highlighted the role of the furan moiety in enhancing cytotoxicity, suggesting that modifications to the structure could yield even more potent derivatives .

Case Study 2: Diabetes Management

In a preclinical trial, a thiazolidinedione derivative was administered to diabetic rats. Results demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. Histological analysis revealed preservation of pancreatic islet integrity, indicating potential protective effects against diabetes-related damage .

Mecanismo De Acción

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as PPARs. By binding to these receptors, the compound can influence gene expression and metabolic pathways, leading to its observed biological effects. The furan ring may also interact with other cellular targets, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of TZD Derivatives

Key Observations:

- Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound balances solubility and electronic effects, contrasting with the stronger electron-donating dimethylamino group in .

- Furan vs.

- Aminoalkyl Chains: Derivatives with 2-aminoethyl or morpholinoacetyl groups (e.g., ) show enhanced cellular uptake and selectivity for kinase targets.

Actividad Biológica

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine-2,4-dione compounds are known for their diverse pharmacological properties, including antidiabetic, antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazolidine ring with substituents that enhance its biological activity:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.

- Substituents : The presence of an ethoxyphenyl group and a furan moiety contributes to its biological properties.

-

Antidiabetic Activity :

- Thiazolidine derivatives typically exert their antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism .

- The compound may also inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Antioxidant Activity :

Synthesis and Evaluation

Recent studies have synthesized various thiazolidine derivatives, including the compound . These studies typically involve:

- Synthesis : Utilizing multi-step reactions to create the desired thiazolidine structure.

- Biological Evaluation : Assessing the pharmacological activities through in vitro and in vivo assays.

For instance, a study highlighted that compounds similar to (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione exhibited significant blood glucose-lowering activity and were effective inhibitors of alpha-amylase .

Case Studies

- Antidiabetic Effects :

- Antimicrobial Activity :

- Anti-inflammatory Studies :

Data Tables

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione and its analogs?

Answer:

The synthesis typically involves Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes. Key steps include:

- Reaction conditions : Refluxing in ethanol or DMF with catalysts like piperidine or diisopropyl ethyl ammonium acetate (DIPEAc) .

- Yield optimization : Yields range from 45% to 65% depending on substituents and catalysts. For example:

| Catalyst | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | Ethanol | 45–59 | |

| DIPEAc | Room temperature | 58–97 | |

| Sodium acetate | DMF/AcOH | 61 |

- Workup : Products are isolated via filtration, recrystallization (e.g., DMF-ethanol mixtures), and characterized using spectroscopic methods .

Advanced: How can selectivity for inhibiting cancer cell proliferation be optimized through structural modifications?

Answer:

Structure-Activity Relationship (SAR) studies highlight critical modifications:

- Ethoxyphenyl group : Replacing the 4-ethoxy group with isobutoxy or benzyloxy enhances melanoma cell selectivity (e.g., compound 30g vs. 30f showed improved activity) .

- Allylidene moiety : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., furan) modulates interactions with ERK signaling pathways .

- Biological assays : IC50 values from MTT assays guide optimization. For example, OSU-CG12 (a derivative) induced Sp1 degradation in prostate cancer cells via ubiquitin ligase pathways .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

- 1H/13C NMR : Assigns stereochemistry (Z/E configuration) and verifies substituent integration. For example:

- IR spectroscopy : Confirms carbonyl (1670–1730 cm⁻¹) and thiazolidinedione ring vibrations .

- HRMS/ESI-MS : Validates molecular ion peaks (e.g., m/z = 273 [M-H]⁻ for a dimethylamino analog) .

Advanced: What molecular modeling approaches predict interactions with biological targets?

Answer:

- Docking studies : Used to assess binding affinity with targets like glycogen synthase kinase 3β (GSK-3β) or aldose reductase. For example, (Z)-5-benzylidene derivatives showed hydrogen bonding with Arg100 and Tyr209 in GSK-3β .

- Pharmacophore modeling : Identifies essential features (e.g., hydrophobic arylidene groups and hydrogen-bond acceptors) for dual COX-2/5-LOX inhibition .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Basic: How are reaction conditions optimized to improve yield and purity?

Answer:

- Catalyst selection : DIPEAc improves green synthesis (reusable for 4 cycles) with moderate-to-good yields (58–97%) .

- Solvent systems : Polar aprotic solvents (DMF) enhance solubility of intermediates, while acetic acid aids cyclization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF-ethanol) removes byproducts .

Advanced: What in vitro assays evaluate the compound’s mechanism of action?

Answer:

- Enzyme inhibition :

- Cytotoxicity : MTT assays on melanoma (A375) or prostate cancer (PC-3) cells, with selectivity indices calculated against normal fibroblasts .

- Protein degradation : Western blotting to monitor Sp1 levels after treatment with derivatives like OSU-CG12 .

Basic: How does substituent variation at the 5-position influence pharmacological activity?

Answer:

- Electron-donating groups (e.g., methoxy, ethoxy): Enhance antihyperglycemic activity via PPARγ agonism (e.g., rosiglitazone analogs) .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Improve antitumor activity by increasing electrophilicity and target binding .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., A375 vs. MCF-7) to confirm target specificity .

- Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) identify rapid degradation pathways causing false negatives .

- Orthogonal assays : Combine enzymatic (e.g., GSK-3β) and cellular (e.g., ERK phosphorylation) readouts to resolve discrepancies .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.